

Comparative analysis of Dolutegravir pharmacokinetics with Dolutegravir-D3

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Compound of Interest

Compound Name: Dolutegravir-D3

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Comparative Pharmacokinetics: Dolutegravir vs. Dolutegravir-D3

A comprehensive analysis of the pharmacokinetic profiles of Dolutegravir and its deuterated analog, **Dolutegravir-D3**, is currently not feasible due to the absence of publicly available clinical data on **Dolutegravir-D3**. Extensive searches for pharmacokinetic studies, clinical trials, or any related research on **Dolutegravir-D3** have not yielded any specific data. Deuterated drugs are often developed to alter metabolic pathways and improve pharmacokinetic properties, but without experimental data, any comparison remains speculative.

This guide, therefore, focuses on the well-documented pharmacokinetics of Dolutegravir, providing a detailed overview of its absorption, distribution, metabolism, and excretion (ADME) profile based on available human studies. This information can serve as a baseline for researchers and drug development professionals.

Pharmacokinetic Profile of Dolutegravir

Dolutegravir is a second-generation integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.^{[1][2]} Its pharmacokinetic properties have been extensively studied in various populations, including healthy volunteers and HIV-infected patients.^{[1][2][3]}

Data Presentation: Pharmacokinetic Parameters of Dolutegravir

The following table summarizes the key pharmacokinetic parameters of Dolutegravir administered orally at a standard dose of 50 mg once daily in HIV-infected, treatment-naïve adults.

Pharmacokinetic Parameter	Value	Reference
Absorption		
Tmax (Time to maximum concentration)	2.0 - 3.0 hours (fasted)	[4]
Effect of Food	High-fat meal increases AUC by 66% and Cmax by 67%	[4]
Distribution		
Volume of Distribution (V/F)	17.4 L	[2]
Protein Binding	>99%	[1]
Metabolism		
Primary Pathway	Glucuronidation via UGT1A1	[2]
Minor Pathway	Cytochrome P450 (CYP) 3A4	[2]
Elimination		
Apparent Clearance (CL/F)	0.901 L/h	[2]
Half-life ($t_{1/2}$)	~14 hours	[1]
Route of Elimination	Primarily fecal elimination	[3]

Experimental Protocols

The pharmacokinetic parameters of Dolutegravir have been determined through various clinical trials. A typical experimental protocol for a single-dose pharmacokinetic study in healthy adult subjects is outlined below.

Study Design: An open-label, single-dose, crossover study is a common design to assess the pharmacokinetics of a drug.

Participants: Healthy adult male and female volunteers are recruited. Exclusion criteria typically include a history of significant medical conditions, use of concomitant medications, and pregnancy.

Drug Administration: A single oral dose of Dolutegravir (e.g., 50 mg tablet) is administered to subjects, usually after an overnight fast.

Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose). Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

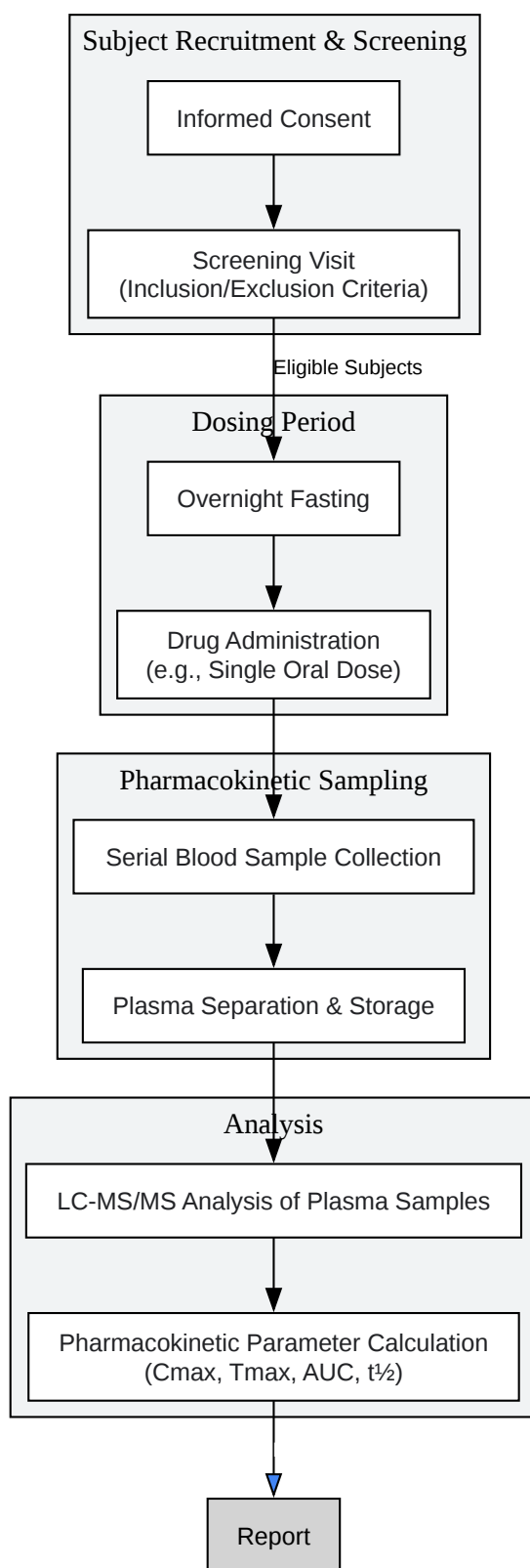
Bioanalytical Method: Dolutegravir concentrations in plasma samples are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.^[3]

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data. This includes:

- C_{max} (maximum observed plasma concentration)
- T_{max} (time to reach C_{max})
- AUC (Area Under the Curve): AUC from time zero to the last measurable concentration (AUC_{0-t}) and AUC from time zero to infinity (AUC_{0-inf}).
- t_{1/2} (terminal elimination half-life)
- CL/F (apparent total clearance)
- V/F (apparent volume of distribution)

Mandatory Visualization

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study.



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Figure 1: Typical workflow of a clinical pharmacokinetic study.

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